2-(Piperazin-1-YL)benzoic acid hydrochloride

Beschreibung

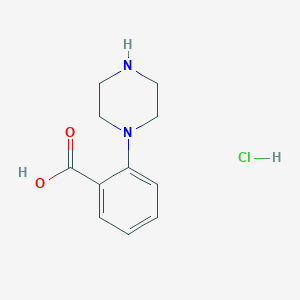

2-(Piperazin-1-yl)benzoic acid hydrochloride is a piperazine-containing aromatic carboxylic acid derivative. The compound features a benzoic acid moiety substituted at the 2-position with a piperazine ring, which is protonated as a hydrochloride salt. The benzoic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and bioavailability.

Eigenschaften

IUPAC Name |

2-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIULZFQLULWANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution of Halogenated Benzoic Acid Derivatives

A widely employed strategy involves the nucleophilic displacement of halogen atoms in substituted benzoic acids by piperazine. For instance, 2-chlorobenzoic acid can react with piperazine under basic conditions to yield 2-(piperazin-1-yl)benzoic acid. This method typically requires elevated temperatures (80–120°C) and polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF) to facilitate the substitution .

In a representative procedure, 2-chlorobenzoic acid (1.0 equiv) is combined with excess piperazine (2.5–3.0 equiv) in DMA, followed by the addition of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl generated during the reaction . The mixture is stirred at 100°C for 12–24 hours, after which the solvent is removed under reduced pressure. The crude product is purified via recrystallization from ethanol or acetonitrile, yielding the free base of 2-(piperazin-1-yl)benzoic acid. Subsequent treatment with hydrochloric acid in a chilled ether solution produces the hydrochloride salt .

Key Parameters:

-

Solvent: DMA or DMF enhances nucleophilicity of piperazine.

-

Temperature: Reactions proceed optimally at 100–120°C.

-

Yield: Reported yields range from 65% to 78% after salt formation .

Coupling Reactions Using Carbodiimide or Uranium-Based Activators

Carbodiimide-mediated coupling offers an alternative route, particularly for substrates sensitive to harsh nucleophilic conditions. This method involves activating the carboxylic acid group of benzoic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), followed by reaction with piperazine .

A patent-described protocol (EP2824098B1) details the synthesis of analogous piperazine-benzoic acid conjugates. Here, 2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid is coupled with 1-(cyclopropylcarbonyl)piperazine using HBTU and DIPEA in acetonitrile at 18–25°C . The reaction is stirred for 2 hours, cooled to 3°C, and filtered to isolate the product. While this example uses a substituted benzoic acid, the methodology is adaptable to unsubstituted analogs by omitting the phthalazinone moiety.

Optimization Insights:

-

Activator Choice: HBTU outperforms EDC in minimizing racemization .

-

Temperature Control: Maintaining temperatures below 25°C prevents side reactions.

-

Workup: Cold acetonitrile washes effectively remove residual reagents .

Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates

Protection-deprotection strategies are critical for avoiding unwanted side reactions during multi-step syntheses. A common approach involves synthesizing a Boc-protected piperazine-benzoic acid intermediate, followed by acidic deprotection to yield the hydrochloride salt .

In one method, 4-[3-(tert-butoxycarbonyl)piperazine-1-carbonyl]benzoic acid is treated with 6 M HCl in ethanol at 40–50°C for 1 hour. The Boc group is cleaved, and subsequent basification with aqueous ammonia (pH 9) followed by extraction with dichloromethane yields the free base. Acidification with concentrated HCl in ether affords the hydrochloride salt with ≥95% purity .

Advantages:

-

Selectivity: Boc protection prevents piperazine ring alkylation.

-

Scalability: High yields (80–90%) are achievable on multi-gram scales .

Microwave-Assisted Synthesis for Enhanced Efficiency

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A study demonstrated that reacting 2-bromobenzoic acid with piperazine in DMF under microwave conditions (150°C, 300 W) reduces reaction time from 24 hours to 30 minutes . The rapid heating minimizes decomposition pathways, improving yields to 82–85%.

Procedure Summary:

-

Combine 2-bromobenzoic acid (1.0 equiv), piperazine (3.0 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Irradiate at 150°C for 30 minutes under nitrogen.

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance.

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85–7.45 (m, 4H, Ar-H), 3.65–3.20 (m, 8H, piperazine-H), 2.95 (s, 1H, NH⁺) .

-

Mass Spec (ESI+): m/z 235.1 [M+H]⁺ (calculated for C₁₁H₁₄N₂O₂: 234.1) .

Purity Assessment:

Industrial-Scale Production Considerations

Large-scale synthesis demands solvent recovery and waste minimization. A patented method (CN103382191B) highlights the use of toluene for azeotropic drying during the coupling of N-methylpiperazine with 4-(chloromethyl)benzoic acid . While this example pertains to a methyl-substituted analog, substituting N-methylpiperazine with piperazine and optimizing stoichiometry could be adapted for 2-(piperazin-1-yl)benzoic acid hydrochloride.

Process Highlights:

Analyse Chemischer Reaktionen

2-(Piperazin-1-YL)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Piperazin-1-YL)benzoic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the development of various chemical compounds, particularly in coordination chemistry where it acts as a ligand.

Biology

Research indicates that this compound exhibits potential as an antibacterial and antifungal agent . Its interaction with various biological targets makes it a candidate for further exploration in microbiological studies.

Medicine

The compound has been investigated for its therapeutic effects in treating psychiatric disorders due to its action as a dopamine and serotonin antagonist . Additionally, it shows promise in:

- Antidepressant Effects : Exhibiting antidepressant-like effects in animal models by enhancing serotonergic neurotransmission.

- Anti-inflammatory Properties : Acting as an inhibitor of soluble epoxide hydrolase (sEH), which may lead to anti-inflammatory effects, making it relevant for conditions like hypertension and chronic inflammation.

- Antitumor Activity : Emerging studies suggest potential antitumor properties through modulation of cell proliferation pathways and induction of apoptosis in cancer cells.

Industry

In industrial applications, this compound is used in the synthesis of pharmaceuticals and the development of new materials. Its unique properties allow for the creation of novel compounds with specific functionalities.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains; potential for drug development |

| Antifungal | Inhibits growth of fungi; relevant for treating fungal infections |

| Antidepressant | Enhances serotonergic activity; potential treatment for depression |

| Anti-inflammatory | Inhibits sEH; reduces inflammatory markers |

| Antitumor | Induces apoptosis; modulates cancer cell proliferation |

Table 2: Synthetic Routes

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Synthesis | 3-chlorobenzoic acid + piperazine + HCl | This compound |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | N-oxides |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Alkyl halides or acyl chlorides | Various substituted derivatives |

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The results indicated that the compound significantly enhanced serotonergic neurotransmission, demonstrating potential as an antidepressant agent .

Case Study 2: Anti-inflammatory Properties

Research conducted on the inhibition of sEH revealed that this compound effectively reduced inflammatory markers in vitro and in vivo. The findings suggest its applicability in treating chronic inflammatory conditions .

Case Study 3: Antitumor Activity

A recent investigation into piperazine derivatives highlighted the antitumor properties of compounds similar to this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells, marking them as potential candidates for cancer therapy .

Wirkmechanismus

The mechanism of action of 2-(Piperazin-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, affecting signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperazine-Containing Benzoic Acid Derivatives

Key Observations :

- Positional Isomerism : 3-(Piperazin-1-yl)benzoic acid hydrochloride () differs only in the substitution position on the benzene ring, which may alter binding affinity in biological systems.

- Functional Group Modifications : Levocetirizine and cetirizine derivatives incorporate ethoxy-acetic acid chains and bulky aromatic groups, enhancing receptor selectivity (e.g., histamine H₁ antagonism) .

- Ester vs.

Pharmacological Activity

- Antioxidant Activity: 9-(Piperazin-1-yl)acridine derivatives (e.g., CP-05) exhibit significant antioxidant activity (IC₅₀ = 155.03 nM) via hydrogen bonding and π-interactions with targets like ASN10 and ASP27 .

- Antihistamine Activity : Levocetirizine hydrochloride (IC₅₀ ~ 0.2 nM for H₁ receptors) leverages its diphenylmethyl-piperazine structure for high receptor affinity , whereas simpler analogs like the target compound may lack specificity without extended substituents.

Physicochemical Properties

Table 2: Physicochemical Comparison

Biologische Aktivität

2-(Piperazin-1-YL)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is structurally characterized by a piperazine ring attached to a benzoic acid moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₁₁H₁₄N₂O₂·HCl

- Molecular Weight : 240.71 g/mol

- CAS Number : 102022-36-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit promising antitumor activity. For instance, studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, particularly in the S-phase, while having minimal effects on apoptosis compared to controls .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation markers when administered prior to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Recent studies highlight the antimicrobial activity of piperazine derivatives against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Research Findings and Case Studies

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds similar to this compound exhibited significant cytotoxicity. The combination therapy with doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further exploration for clinical applications .

Q & A

Q. What are the optimal synthetic routes for 2-(piperazin-1-yl)benzoic acid hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting benzoic acid derivatives with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like triethylamine. Reaction efficiency can be monitored using thin-layer chromatography (TLC) or HPLC to track intermediate formation. Purification often involves recrystallization or column chromatography. Validation includes NMR (1H/13C) for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm aromatic proton environments and piperazine ring integration.

- HPLC with UV detection : For purity assessment (e.g., U.S.P. grade validation as in ).

- Mass spectrometry (ESI or EI-MS) : To verify molecular ion peaks and fragmentation patterns.

- Titration : Acid-base titration for quantifying hydrochloride content (e.g., using 0.1 M NaOH) .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Monitor degradation products using HPLC-MS to identify hydrolytic or oxidative pathways. highlights the need for controlled environments to prevent moisture absorption or thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent residues. Solubility should be measured in standardized buffers (e.g., phosphate buffer pH 7.4) with sonication to ensure equilibrium. Cross-validate with nephelometry for turbidity endpoints .

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer : Impurities may include unreacted precursors or side products (e.g., N-oxides from piperazine oxidation, as in ). Employ LC-MS with high-resolution mass spectrometry (HRMS) for structural elucidation. Use gradient elution HPLC with charged aerosol detection (CAD) to quantify non-UV-active impurities. Reference standards (e.g., ) are critical for spiking experiments .

Q. How can computational modeling aid in predicting the compound’s reactivity in biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like histamine receptors, leveraging structural analogs (e.g., cetirizine derivatives in ). Density functional theory (DFT) calculations assess electronic properties influencing metabolic stability. Pair these with in vitro assays (e.g., microsomal stability tests) for validation .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties?

- Methodological Answer : Use a crossover design in animal models (e.g., rats) with intravenous and oral administration. Plasma concentration-time profiles are analyzed via LC-MS/MS. Key parameters (bioavailability, half-life) are modeled using non-compartmental analysis (NCA). Tissue distribution studies require homogenization followed by solvent extraction and LC-MS quantification .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to minimize hydrolysis of the hydrochloride salt.

- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR + XRD) to address polymorphic ambiguity.

- Safety Protocols : Despite limited toxicity data (), follow OSHA guidelines for handling corrosive reagents (e.g., HCl byproducts) and use fume hoods for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.